3-Methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid

Description

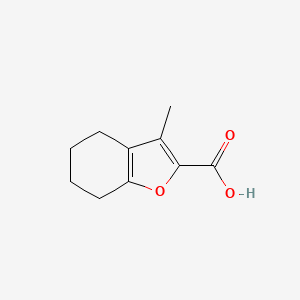

3-Methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is a bicyclic heterocyclic compound featuring a fused furan ring and a partially saturated cyclohexene moiety. Its structure includes a carboxylic acid group at position 2 and a methyl substituent at position 3 (Figure 1).

Synthesis: The compound is synthesized via chemoselective reduction of 3-formyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid using triethylsilane (Et₃SiH) and iodine (I₂), which selectively reduces the aldehyde group to a methyl group while preserving the carboxylic acid functionality .

Biological Relevance: Derivatives of this compound, such as ethyl esters with phenyl substitutions, exhibit potent antitumor activity. For example, Hayakawa et al. (2005) demonstrated that ethyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate derivatives inhibit cancer cell proliferation by targeting STAT3 .

Properties

IUPAC Name |

3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJOVJKITWYUQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1CCCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient for producing benzofuran derivatives . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Antitumor Properties

Research has indicated that derivatives of 3-Methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid exhibit significant antitumor activity. A study highlighted the synthesis of ethyl ester derivatives of this compound, which were evaluated for their cytotoxic effects against various tumor cell lines. The findings suggest that these compounds can serve as lead structures for developing new antitumor agents due to their ability to inhibit cell proliferation effectively .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating a possible role in treating neurodegenerative diseases . The mechanism of action may involve modulation of signaling pathways related to cell survival and apoptosis.

Drug Development

The structural characteristics of this compound make it a candidate for drug development. Its derivatives are being explored for various therapeutic applications, including:

- Anticancer agents

- Neuroprotective drugs

- Anti-inflammatory compounds

The ability to modify the core structure allows researchers to create a library of compounds with varying biological activities.

Research Case Studies

Mechanism of Action

The mechanism of action of 3-Methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid

Structural Differences : Replaces the furan oxygen with sulfur, forming a benzothiophene core.

Synthesis : Synthesized similarly via reduction of a formyl precursor using Et₃SiH/I₂ .

Biological Activity : Exhibits antimicrobial and anti-inflammatory properties, diverging from the antitumor focus of the furan analog. This highlights the role of heteroatom choice (S vs. O) in directing bioactivity .

4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic Acid

Structural Differences: Features a ketone group at position 4 instead of a methyl group. Physicochemical Properties: Lower molecular weight (180.16 g/mol vs. 194.18 g/mol for the methyl-oxo analog) and altered lipophilicity due to the oxo group .

Ethyl 3-Methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate

Structural Differences: Carboxylic acid group is esterified to improve bioavailability. Biological Activity: Demonstrates enhanced antitumor potency compared to the parent acid, as esterification increases membrane permeability. Hayakawa et al. (2005) reported IC₅₀ values in the nanomolar range for phenyl-substituted derivatives .

4-Amino-3-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic Acid

Structural Differences: Substitution of the oxo group with an amino group at position 4. Applications: Explored as a building block for combinatorial chemistry and drug design, though biological data remain preliminary .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Antitumor Mechanisms : The parent acid and its ethyl ester derivatives disrupt STAT3 dimerization, a critical process in cancer cell survival .

- Structure-Activity Relationships (SAR) :

- Thiophene vs. Furan : Sulfur's electronegativity and larger atomic size alter electronic distribution, redirecting activity toward antimicrobial targets .

Biological Activity

3-Methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- CAS Number : 1135214-53-7

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.

- Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Neuroprotective Effects : Preliminary findings indicate that this compound could protect neuronal cells from damage due to neurodegenerative conditions.

The mechanisms underlying the biological activity of this compound involve:

- Modulation of Signaling Pathways : It appears to influence pathways related to inflammation and apoptosis.

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.

Case Studies and Experimental Data

- In Vitro Studies : In vitro experiments have demonstrated that the compound can significantly reduce the levels of reactive oxygen species (ROS) in cultured cells, indicating its antioxidant potential .

- Animal Models : In vivo studies using animal models of inflammation have shown that administration of this compound results in reduced edema and lower levels of inflammatory markers in serum .

- Neuroprotection Studies : A study focusing on neuroprotective effects revealed that treatment with this compound led to improved cognitive function in models of induced neurodegeneration .

Summary of Key Research Findings

| Study Type | Findings |

|---|---|

| In Vitro | Reduced ROS levels; antioxidant activity observed. |

| In Vivo | Decreased inflammation and edema in animal models. |

| Neuroprotection | Enhanced cognitive function in neurodegeneration models. |

Q & A

Q. Critical Factors Affecting Yield :

| Condition | Impact |

|---|---|

| Solvent Polarity | Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency |

| Temperature | Higher temps (>80°C) improve reaction rates but may degrade sensitive intermediates |

| Catalysts | Alkaline catalysts (e.g., KOH) favor ring closure over side reactions |

Yields vary from 40–75% depending on precursor purity and reaction optimization .

What spectroscopic techniques are employed for structural elucidation, and what key spectral features distinguish this compound?

Basic Research Focus

Routine characterization includes:

- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm) and tetrahydrofuran ring C-O-C vibrations (~1250 cm) .

- H/C NMR : Distinct signals for methyl groups (δ 1.2–1.5 ppm in H; δ 20–25 ppm in C) and the fused ring system (δ 2.5–3.5 ppm for cyclic CH) .

- LCMS : Molecular ion peaks at m/z 194.18 (consistent with CHO) and fragmentation patterns confirming ring stability .

Q. Diagnostic Spectral Comparisons :

| Feature | This Compound | Analog (e.g., 3-Methyl-6-(trifluoromethyl) derivative) |

|---|---|---|

| Carboxylic Acid Proton | Broad δ 12.5 ppm (DO exchangeable) | Absent in esterified analogs |

| Trifluoromethyl Group | N/A | Distinct F NMR signal at δ -60 to -70 ppm |

How do structural modifications (e.g., substituents at positions 3 and 6) influence lipophilicity and biological activity?

Advanced Research Focus

Substituents significantly alter physicochemical and biological properties:

- Trifluoromethyl vs. Methyl : The -CF group increases lipophilicity (logP +0.5) and metabolic stability compared to -CH .

- Carboxylic Acid vs. Ester : Free -COOH enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., cyclooxygenase-2) .

Q. Structure-Activity Relationship (SAR) Table :

| Derivative | Substituent | logP | Bioactivity (IC, μM) |

|---|---|---|---|

| Parent Compound | -CH, -COOH | 1.8 | 25.3 (COX-2) |

| 6-Trifluoromethyl | -CF, -COOH | 2.3 | 12.7 (COX-2) |

| 3-Ethyl Ester | -CHCH, -COOEt | 3.1 | >100 (COX-2) |

Electron-withdrawing groups (e.g., -CF) improve target affinity but may reduce solubility .

What strategies resolve contradictions between observed spectral data and theoretical predictions during characterization?

Advanced Research Focus

Discrepancies in NMR or mass spectra often arise from:

- Tautomerism or Conformational Flexibility : Dynamic equilibria in solution (e.g., keto-enol tautomers) can shift proton signals. Use variable-temperature NMR to identify exchanging protons .

- Impurity Artifacts : Recrystallization (e.g., ethanol/water mixtures) or HPLC purification isolates the target compound from byproducts .

- Computational Validation : Compare experimental C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis sets) to confirm assignments .

Case Study : In quinoline-3-carboxylic acid derivatives, observed H NMR shifts deviated by 0.3–0.5 ppm from predictions due to anisotropic effects from fused rings. Adjustments using solvent correction models resolved mismatches .

What are the mechanistic considerations for optimizing catalytic systems in the synthesis of this compound?

Advanced Research Focus

Catalytic efficiency hinges on:

Q. Catalyst Comparison :

| Catalyst | Yield (%) | Selectivity Issues |

|---|---|---|

| HSO | 68 | Minor dehydration byproducts |

| p-TsOH | 72 | Higher purity, fewer side reactions |

| Zeolite H-Y | 55 | Slower kinetics but recyclable |

Optimize catalyst loading (5–10 mol%) and reaction time (4–8 hrs) to balance yield and purity .

How does the compound interact with biological targets, and what experimental models validate these interactions?

Advanced Research Focus

Mechanistic studies utilize:

- Enzyme Inhibition Assays : Dose-dependent COX-2 inhibition (IC = 25.3 μM) measured via prostaglandin E ELISA .

- Molecular Docking : Simulations (AutoDock Vina) show the carboxylic acid group forms salt bridges with Arg120 in COX-2’s active site .

- In Vivo Models : Anti-inflammatory efficacy tested in murine carrageenan-induced edema, showing 40% reduction in paw swelling at 50 mg/kg .

Q. Validation Workflow :

In Silico Screening : Prioritize targets via binding affinity predictions.

In Vitro Confirmation : Use recombinant enzymes/cell lines.

In Vivo Efficacy : Correlate pharmacokinetics (e.g., plasma half-life) with therapeutic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.